

Mass Spectrometry of Methyl 2-methylhexanoate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Methyl 2-methylhexanoate

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This technical guide provides a comprehensive overview of the mass spectrometry of **Methyl 2-methylhexanoate**, a branched-chain fatty acid methyl ester. The document details its molecular properties, predicted fragmentation patterns under electron ionization, and a generalized experimental protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Molecular Properties of Methyl 2-methylhexanoate

Methyl 2-methylhexanoate is an organic compound with the following key identifiers:

- Molecular Formula: $C_8H_{16}O_2$ [\[1\]](#)[\[2\]](#)
- Molecular Weight: 144.2114 g/mol [\[1\]](#)[\[2\]](#)
- CAS Number: 2177-81-3 [\[1\]](#)[\[2\]](#)
- IUPAC Name: **Methyl 2-methylhexanoate** [\[1\]](#)[\[2\]](#)

Electron Ionization Mass Spectrometry (EI-MS) Analysis

Electron ionization is a widely used technique for the mass analysis of volatile compounds like **Methyl 2-methylhexanoate**. In this process, the sample is bombarded with a high-energy electron beam, leading to the formation of a molecular ion ($M^{+\bullet}$) and subsequent fragmentation into various smaller, charged ions. The resulting mass spectrum is a fingerprint of the molecule, providing valuable structural information.

Predicted Fragmentation Pattern

The fragmentation of **Methyl 2-methylhexanoate** is expected to follow characteristic pathways for branched-chain fatty acid methyl esters. The major fragmentation events include:

- α -Cleavage: Breakage of the C-C bond adjacent to the carbonyl group.
- McLafferty Rearrangement: A specific rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.
- Cleavage at the Branch Point: Fragmentation at the C2 position, leading to the loss of alkyl radicals.

Based on these principles, the following key fragments are anticipated in the mass spectrum of **Methyl 2-methylhexanoate**.

Disclaimer: The quantitative data in the following table is illustrative, as publicly accessible, detailed quantitative mass spectral data for **Methyl 2-methylhexanoate** is limited. The m/z values are predicted based on the molecular structure and common fragmentation patterns of similar compounds.

Data Presentation: Predicted Mass Spectrum of Methyl 2-methylhexanoate

m/z	Proposed Fragment Ion	Formula	Fragmentation Pathway	Illustrative Relative Abundance
144	$[M]^+\bullet$	$[C_8H_{16}O_2]^+\bullet$	Molecular Ion	Low
113	$[M - OCH_3]^+$	$[C_7H_{13}O]^+$	Loss of the methoxy group	Moderate
101	$[M - C_3H_7]^+$	$[C_5H_9O_2]^+$	Cleavage of the butyl group at the C2 position	Moderate
88	$[CH_3OC(O)CH(CH_3)]^+\bullet$	$[C_4H_8O_2]^+\bullet$	McLafferty + 1 rearrangement	High
87	$[M - C_4H_9]^+$	$[C_4H_7O_2]^+$	Loss of the butyl radical	High
74	$[CH_3OC(OH)=CH_2]^+\bullet$	$[C_3H_6O_2]^+\bullet$	McLafferty rearrangement	Prominent
59	$[COOCH_3]^+$	$[C_2H_3O_2]^+$	α -cleavage	Moderate
57	$[C_4H_9]^+$	$[C_4H_9]^+$	Butyl cation from cleavage at the C2 position	High
43	$[C_3H_7]^+$	$[C_3H_7]^+$	Propyl cation	Moderate

Experimental Protocols

The following is a detailed methodology for the analysis of **Methyl 2-methylhexanoate** using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a general guideline and may require optimization based on the specific instrumentation and analytical goals.

Sample Preparation

- Standard Preparation: Prepare a stock solution of **Methyl 2-methylhexanoate** in a volatile organic solvent such as hexane or dichloromethane at a concentration of 1 mg/mL.

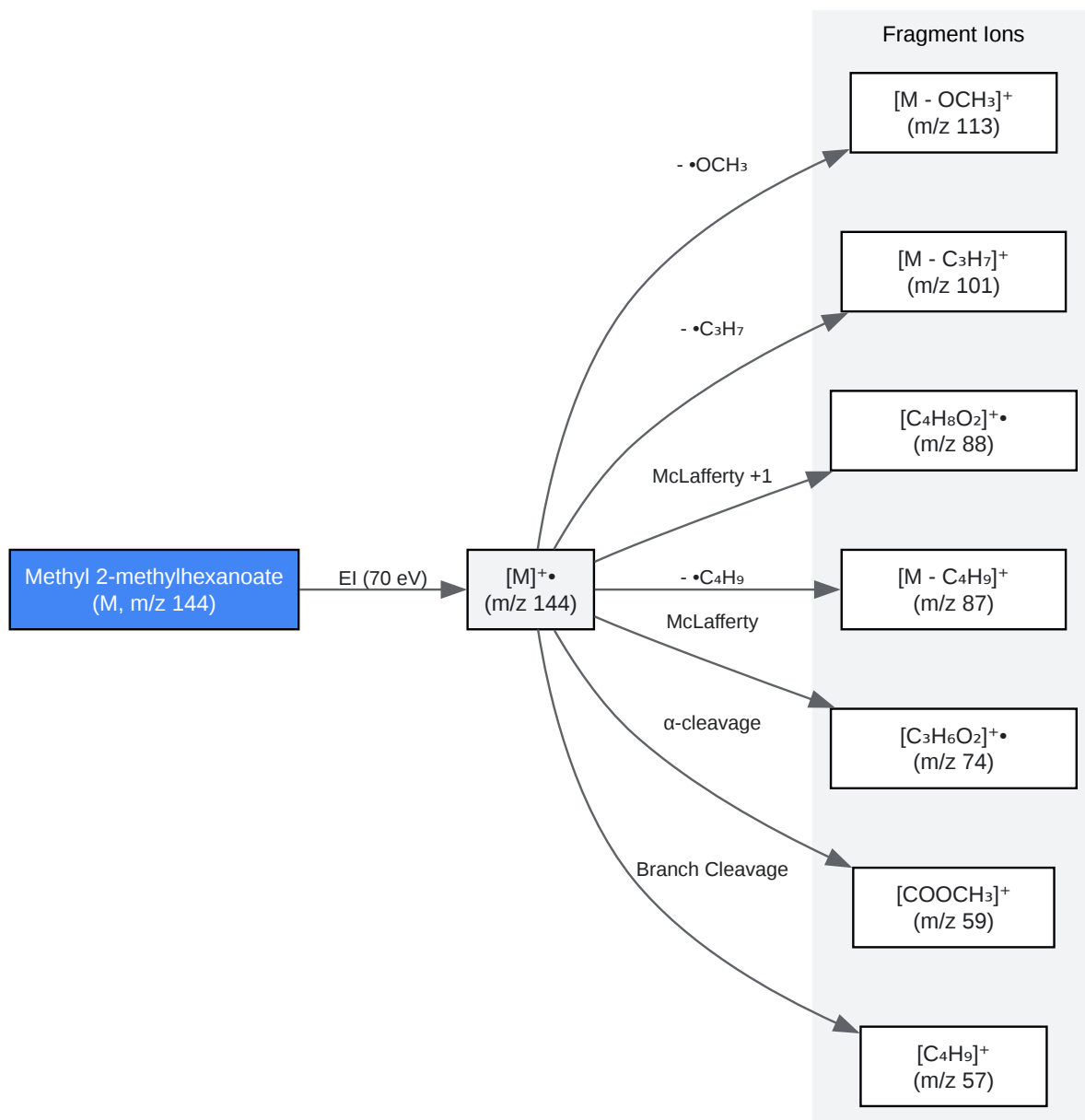
- **Serial Dilutions:** Perform serial dilutions of the stock solution to create a series of calibration standards at concentrations appropriate for the expected sample concentrations.
- **Sample Derivatization (if necessary):** If analyzing the parent acid (2-methylhexanoic acid), derivatization to its methyl ester is required. A common method is esterification using BF_3 -methanol.

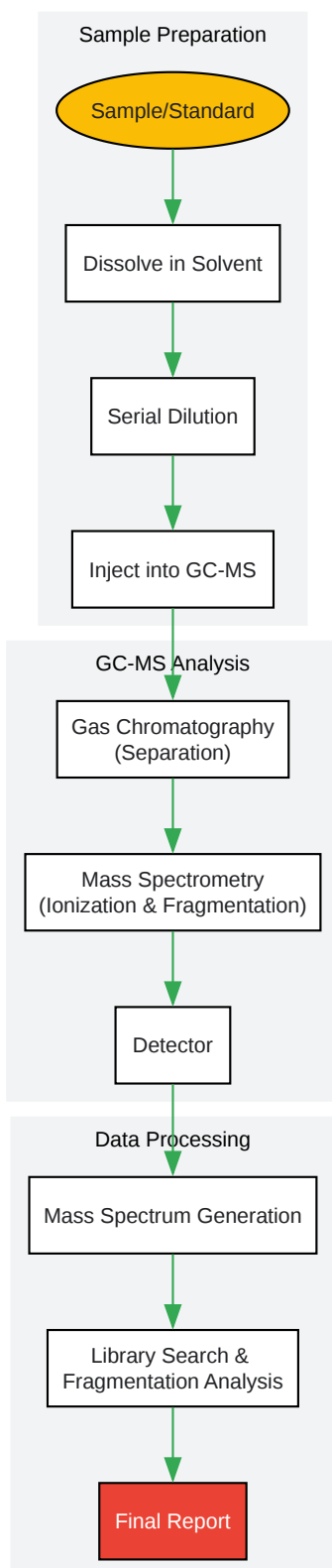
GC-MS Instrumentation and Conditions

- **Gas Chromatograph:** A modern capillary gas chromatograph equipped with a split/splitless injector.
- **Column:** A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness).
- **Carrier Gas:** Helium at a constant flow rate of 1.0 mL/min.
- **Injector Temperature:** 250 °C.
- **Injection Mode:** Splitless injection for trace analysis or split injection (e.g., 20:1) for higher concentrations.
- **Oven Temperature Program:**
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase to 250 °C at a rate of 10 °C/min.
 - Final hold: Hold at 250 °C for 5 minutes.
- **Mass Spectrometer:** A quadrupole or ion trap mass spectrometer.
- **Ionization Mode:** Electron Ionization (EI) at 70 eV.
- **Mass Range:** Scan from m/z 40 to 200.
- **Ion Source Temperature:** 230 °C.
- **Transfer Line Temperature:** 280 °C.

Mandatory Visualizations

Predicted Fragmentation Pathway of Methyl 2-methylhexanoate





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References

- 1. Methyl 2-methylhexanoate [webbook.nist.gov]
- 2. Methyl 2-methylhexanoate [webbook.nist.gov]
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